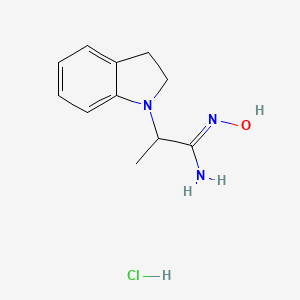
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ethanimidamide group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxy and ethanimidamide groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Shares the indole core but lacks the hydroxy and ethanimidamide groups.
3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: Contains a similar indole structure with additional functional groups.
Uniqueness
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
85475-46-3 |
|---|---|
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(11(12)13-15)14-7-6-9-4-2-3-5-10(9)14;/h2-5,8,15H,6-7H2,1H3,(H2,12,13);1H |
InChI Key |
RCBGSJNIBDVHHE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1CCC2=CC=CC=C21.Cl |
Canonical SMILES |
CC(C(=NO)N)N1CCC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















